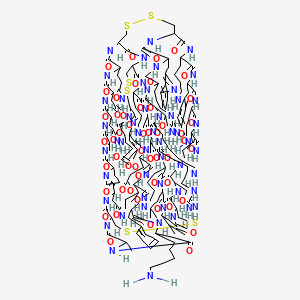
186319-68-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 186319-68-6 is known as β-Amyloid (1-20). This synthetic peptide consists of the first 20 amino acids of the beta amyloid protein. It is primarily used in research settings to study the properties and effects of beta amyloid proteins, which are significant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-Amyloid (1-20) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The synthesis proceeds through cycles of deprotection and coupling until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of β-Amyloid (1-20) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
β-Amyloid (1-20) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide .
Scientific Research Applications
β-Amyloid (1-20) is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactivity of amyloid peptides.
Biology: Investigating the role of amyloid peptides in cellular processes and their interactions with other biomolecules.
Medicine: Researching the involvement of amyloid peptides in neurodegenerative diseases like Alzheimer’s disease and developing potential therapeutic strategies.
Industry: Used in the development of diagnostic tools and assays for detecting amyloid-related pathologies.
Mechanism of Action
The mechanism of action of β-Amyloid (1-20) involves its interaction with cellular membranes and proteins. It can aggregate to form oligomers and fibrils, which are toxic to neurons. These aggregates disrupt cellular functions by interfering with membrane integrity, ion homeostasis, and signaling pathways. The peptide’s effects are mediated through interactions with receptors and enzymes involved in amyloid processing and clearance .
Comparison with Similar Compounds
Similar Compounds
β-Amyloid (1-37): Consists of the first 37 amino acids of the beta amyloid protein.
β-Amyloid (1-40): A longer peptide that includes the first 40 amino acids.
β-Amyloid (1-42): Includes the first 42 amino acids and is more prone to aggregation than shorter forms.
Uniqueness
β-Amyloid (1-20) is unique due to its shorter length, which makes it easier to study specific interactions and properties without the complexity of longer peptides. Its shorter sequence allows for detailed analysis of the initial stages of amyloid aggregation and its effects on cellular functions .
Properties
CAS No. |
186319-68-6 |
|---|---|
Molecular Formula |
C₁₁₃H₁₅₇N₃₁O₃₂ |
Molecular Weight |
2461.70 |
sequence |
One Letter Code: DAEFRHDSGYEVHHQKLVFF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[Glu27]-PKC (19-36)](/img/structure/B612418.png)




